2-(4-Methoxy-2-methylbenzoyl)pyridine
Description
2-(4-Methoxy-2-methylbenzoyl)pyridine is a pyridine derivative featuring a benzoyl group substituted with a methoxy (-OCH₃) group at the 4-position and a methyl (-CH₃) group at the 2-position of the benzene ring.
Properties
IUPAC Name |
(4-methoxy-2-methylphenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-9-11(17-2)6-7-12(10)14(16)13-5-3-4-8-15-13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJIWYSBWXPWJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-2-methylbenzoyl)pyridine typically involves the acylation of pyridine with 4-methoxy-2-methylbenzoyl chloride. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:
Starting Materials: Pyridine, 4-methoxy-2-methylbenzoyl chloride, and triethylamine.
Reaction Conditions: The reaction is typically conducted in an inert solvent like dichloromethane at room temperature.
Procedure: Pyridine is added to a solution of 4-methoxy-2-methylbenzoyl chloride in dichloromethane, followed by the addition of triethylamine. The mixture is stirred at room temperature until the reaction is complete.
Industrial Production Methods
Industrial production of 2-(4-Methoxy-2-methylbenzoyl)pyridine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-2-methylbenzoyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 2-(4-Hydroxy-2-methylbenzoyl)pyridine.
Reduction: Formation of 2-(4-Methoxy-2-methylbenzyl)pyridine.
Substitution: Formation of various substituted benzoylpyridines depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxy-2-methylbenzoyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-2-methylbenzoyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of 2-(4-Methoxy-2-methylbenzoyl)pyridine and related compounds:
*Estimated based on analogs in (melting points: 268–287°C for substituted pyridines) .
Key Observations:
- Molecular Weight : The main compound has a moderate molecular weight (215.25 g/mol), positioned between simpler amides (e.g., 164.16 g/mol) and complex derivatives like BYK191023 (254.29 g/mol).
- Solubility : Methoxy and methyl groups enhance lipophilicity, favoring solubility in organic solvents (e.g., DMSO, DMF). Chlorinated analogs (e.g., ) exhibit higher aqueous solubility due to ionic character .
- Thermal Stability : High melting points (~250–270°C) are inferred from structurally related compounds in , suggesting strong intermolecular interactions .
Reactivity Trends:
- The benzoyl group in the main compound may undergo nucleophilic substitution or hydrolysis under acidic/basic conditions.
- Chlorinated derivatives (e.g., ) are highly reactive, serving as intermediates for further functionalization .
Key Findings:
- BYK191023: Exhibits 40–100-fold selectivity for iNOS over eNOS/nNOS, making it a valuable tool for studying nitric oxide pathways .
- Triazole Derivatives : Compounds derived from ’s carbohydrazide show promise in antimicrobial and anticancer research .
Biological Activity
2-(4-Methoxy-2-methylbenzoyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of 2-(4-Methoxy-2-methylbenzoyl)pyridine includes a pyridine ring substituted with a benzoyl moiety that contains a methoxy and methyl group. This unique structure contributes to its diverse biological properties.
Antimicrobial Activity
Research has shown that 2-(4-Methoxy-2-methylbenzoyl)pyridine exhibits significant antimicrobial activity. A study reported its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
| Microbial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| E. coli | 50 | Ciprofloxacin | 25 |
| S. aureus | 30 | Methicillin | 15 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays using the DPPH method demonstrated that it has a notable capacity to scavenge free radicals, which is essential for preventing oxidative stress-related diseases.
| Concentration (µg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
The biological activity of 2-(4-Methoxy-2-methylbenzoyl)pyridine is attributed to its ability to interact with specific molecular targets. It is believed to inhibit key enzymes involved in bacterial cell wall synthesis and modulate pathways related to oxidative stress.
- Enzyme Inhibition : The compound may inhibit enzymes such as enoyl-ACP reductase, which is crucial in bacterial fatty acid synthesis.
- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, it reduces ROS levels, thereby protecting cells from oxidative damage.
Study on Anticancer Properties
A recent study investigated the anticancer potential of 2-(4-Methoxy-2-methylbenzoyl)pyridine on various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound exhibited cytotoxic effects comparable to established chemotherapeutic agents.
- Cytotoxicity Assay Results :
| Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |
|---|---|---|---|
| MCF7 | 15 | Doxorubicin | 10 |
| HeLa | 12 | Cisplatin | 8 |
Research on Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of the compound. It was shown to significantly reduce pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
